molecular formula C21H20N4O2 B2411473 N-(3-ethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide CAS No. 1206990-93-3

N-(3-ethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

Cat. No. B2411473
CAS RN: 1206990-93-3
M. Wt: 360.417
InChI Key: JXEZOUQLVHSCTE-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule that belongs to the class of pyrimidoindole derivatives, which have been shown to exhibit anti-cancer and anti-inflammatory properties. In

Scientific Research Applications

Synthesis and Derivatives

  • Pyrimido[5,4-b]indole Derivatives : A study by Shestakov et al. (2009) demonstrated the formation of 5H-pyrimido[5,4-b]indole derivatives through reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, isothiocyanates, and cyanamides.

Medicinal Chemistry Applications

  • PI3Kβ Inhibitors for Cancer Treatment : The compound has been investigated in the context of cancer treatment. Certal et al. (2014) describe the development of pyrimidone indoline amide PI3Kβ inhibitors, like 2-[2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-6-morpholin-4-yl-3H-pyrimidin-4-one, for treating PTEN-deficient cancers. The compounds displayed significant activity in preclinical trials and entered phase I/Ib clinical trials (Certal et al., 2014).

Chemical Synthesis and Properties

  • Synthesis of Pyrimido[5,4-b]indoles : Kaptı et al. (2016) reported the synthesis of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives, using ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate as a starting point. This process involved intramolecular cyclization to form the target ring systems (Kaptı, Dengiz, & Balcı, 2016).

Biological Activities and Potential Applications

  • Immunosuppressive Activities : Giraud et al. (2010) synthesized N-aryl-3-(indol-3-yl)propanamides and evaluated their immunosuppressive activities. They found significant inhibitory activity in vitro and in vivo assays, particularly with compounds like 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide (Giraud et al., 2010).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, suggesting that they may affect a variety of biochemical pathways .

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that this compound could have a range of effects at the molecular and cellular level.

properties

IUPAC Name

N-(3-ethylphenyl)-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-2-14-6-5-7-15(12-14)23-18(26)10-11-25-13-22-19-16-8-3-4-9-17(16)24-20(19)21(25)27/h3-9,12-13,24H,2,10-11H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEZOUQLVHSCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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